

# Technical Guide: Physicochemical Properties and Synthetic Application of H-D-Pro-OBzl.HCl

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *H-D-Pro-OBzl.HCl*

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This technical guide provides a comprehensive overview of D-Proline benzyl ester hydrochloride (**H-D-Pro-OBzl.HCl**), a key building block in synthetic peptide chemistry. The document details its physicochemical properties and presents a standard protocol for its application in dipeptide synthesis.

## Core Compound Data

The quantitative physicochemical properties of **H-D-Pro-OBzl.HCl** are summarized in the table below. This data is essential for reaction planning, characterization, and quality control.

Property	Value	Citations
Chemical Name	D-Proline benzyl ester hydrochloride	[1]
Synonyms	H-D-Pro-OBzl HCl, D-PYRROLIDINE-2-CARBOXYLIC ACID BENZYL ESTER HCL	[2]
CAS Number	53843-90-6	[1][2][3]
Molecular Formula	C <sub>12</sub> H <sub>16</sub> ClNO <sub>2</sub>	[2][4][5]
Molecular Weight	241.71 g/mol	[2][4]
Appearance	White to off-white powder	[6]
Purity (HPLC)	≥98.0%	[6]
Melting Point	138 to 152°C	[5]

Note: Data for the L-enantiomer (H-Pro-OBzl.HCl, CAS: 16652-71-4) is often reported and shares the same molecular formula and weight.[7][8]

## Application in Peptide Synthesis: A Detailed Protocol

**H-D-Pro-OBzl.HCl** is a proline derivative where the carboxylic acid is protected by a benzyl (Bzl) group, and the amine is present as a hydrochloride salt. It is a fundamental reagent in solution-phase peptide synthesis, particularly within the Boc/Bzl (tert-Butoxycarbonyl/benzyl) protecting group strategy.[4]

The following section details a representative experimental protocol for the synthesis of a protected dipeptide, Boc-Ala-D-Pro-OBzl, through a coupling reaction. This procedure is adapted from established methods for similar peptide syntheses.[4][7]

## Experimental Protocol: Synthesis of Boc-Ala-D-Pro-OBzl

This protocol outlines the coupling of N-Boc-protected Alanine (Boc-Ala-OH) with **H-D-Pro-OBzl.HCl** to form the dipeptide Boc-Ala-D-Pro-OBzl.

Materials:

- **H-D-Pro-OBzl.HCl**
- Boc-Ala-OH
- N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
- 1-Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
- Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
- Ethyl acetate (EtOAc)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- Neutralization of Amine Salt:
  - Dissolve **H-D-Pro-OBzl.HCl** (1.0 equivalent) in anhydrous DMF or DCM in a reaction vessel.
  - Cool the solution to 0 °C in an ice-water bath.
  - Add DIPEA (1.1 equivalents) dropwise to neutralize the hydrochloride salt, forming the free amine.<sup>[4]</sup>

- Stir the mixture at 0 °C for 20-30 minutes.
- Activation of Carboxylic Acid:
  - In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF or DCM.<sup>[4]</sup>
  - Cool this solution to 0 °C.
  - Add DCC (1.1 equivalents) to the Boc-Ala-OH solution. A white precipitate of dicyclohexylurea (DCU) will form.<sup>[4]</sup>
  - Stir this activation mixture at 0 °C for 30-45 minutes.
- Peptide Coupling:
  - Filter the activation mixture to remove the precipitated DCU, and add the filtrate directly to the neutralized H-D-Pro-OBzl solution from step 1.<sup>[4]</sup>
  - Allow the combined reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
  - Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).<sup>[4]</sup>
- Work-up and Purification:
  - Upon completion, dilute the reaction mixture with ethyl acetate.<sup>[4][7]</sup>
  - Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO<sub>3</sub> solution, and finally with brine.<sup>[4][7]</sup>
  - Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure to yield the crude Boc-Ala-D-Pro-OBzl.<sup>[4][7]</sup>
  - If necessary, purify the crude product further using silica gel column chromatography.

## Visualized Workflow

The following diagram illustrates the key steps in the solution-phase synthesis of the dipeptide Boc-Ala-D-Pro-OBzl.

Caption: Workflow for the solution-phase synthesis of a protected dipeptide.

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- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties and Synthetic Application of H-D-Pro-OBzl.HCl]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b555524#h-d-pro-obzl-hcl-molecular-weight-and-formula]

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